3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the formation of the dioxaborolane ring through a reaction between a boronic acid derivative and a diol, such as pinacol . The pyridine ring is then introduced via a nucleophilic substitution reaction . The final step involves the coupling of the azetidine ring with the pyridine derivative under basic conditions .
Industrial Production Methods
large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Boronic acids and their derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester is not fully understood. it is believed to interact with various molecular targets through its boron-containing dioxaborolane ring, which can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .
- tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate .
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Uniqueness
The uniqueness of 3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester lies in its combination of a boron-containing dioxaborolane ring with a pyridine and azetidine moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C21H33BN2O5 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
tert-butyl 3-[[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C21H33BN2O5/c1-14-9-16(22-28-20(5,6)21(7,8)29-22)10-23-17(14)26-13-15-11-24(12-15)18(25)27-19(2,3)4/h9-10,15H,11-13H2,1-8H3 |
InChI Key |
KVAGAFFRXARCNO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CN(C3)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.